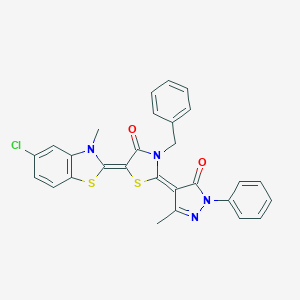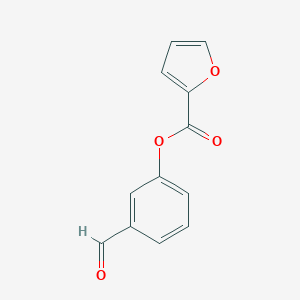![molecular formula C26H14F3NO3 B403005 6-benzoyl-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B403005.png)
6-benzoyl-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-benzoyl-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound characterized by its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzoyl-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include heating and the use of a suitable solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is the use of solventless conditions, which not only simplifies the process but also aligns with green chemistry principles . This method involves simple heating and relatively quick reactions, followed by purification using environmentally friendly techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-benzoyl-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized isoindoline-1,3-dione derivatives .
Aplicaciones Científicas De Investigación
6-benzoyl-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the development of photochromic materials, dyes, and polymer additives.
Mecanismo De Acción
The mechanism of action of 6-benzoyl-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it modulates the dopamine receptor D2, which is implicated in various neurological processes . The compound’s structure allows it to bind to the receptor’s allosteric site, influencing its activity and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives, such as:
Uniqueness
This structural feature contributes to its distinct properties and makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C26H14F3NO3 |
|---|---|
Peso molecular |
445.4g/mol |
Nombre IUPAC |
6-benzoyl-2-[3-(trifluoromethyl)phenyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C26H14F3NO3/c27-26(28,29)16-8-4-9-17(14-16)30-24(32)20-11-5-10-18-19(12-13-21(22(18)20)25(30)33)23(31)15-6-2-1-3-7-15/h1-14H |
Clave InChI |
DYPJTZZNSTZSHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-5-(5-chloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B402925.png)
![ethyl 4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoate](/img/structure/B402926.png)

![4-(Benzyloxy)-3-ethoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402930.png)

![4-{[(2-Chlorophenyl)methyl]oxy}-3-(methyloxy)benzaldehyde (4,6-dipiperidin-1-yl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B402934.png)
![(4Z)-4-[2-(3-methylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402937.png)
![(4Z)-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402938.png)
![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402939.png)
![(4Z)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402942.png)
![(4Z)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402943.png)
![(4Z)-4-[2-(4-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402944.png)
![(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402945.png)
